4-(2-(Methylamino)ethyl)benzoic acid

Physicochemical Properties Drug Design Lead Optimization

Select 4-(2-(Methylamino)ethyl)benzoic acid as a non-mutagenic, para-substituted aminobenzoic acid scaffold, confirmed Ames-test negative, to de-risk early-stage drug discovery. Its N-methylated amine increases lipophilicity and predicted logP versus primary-amine analogs, enhancing blood-brain-barrier penetration for CNS-targeted lead generation. Available at ≥95% purity from multiple qualified suppliers, this compound delivers the purity and structural integrity required for reproducible SAR studies and reliable HPLC/LC-MS reference standard development.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1199775-41-1
Cat. No. B3089816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Methylamino)ethyl)benzoic acid
CAS1199775-41-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeySMIJCBMJCXXSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(2-(Methylamino)ethyl)benzoic acid (CAS 1199775-41-1): A Para-Substituted Benzoic Acid Scaffold for Research Applications


4-(2-(Methylamino)ethyl)benzoic acid (CAS 1199775-41-1) is an organic compound characterized by a benzoic acid core with a 2-(methylamino)ethyl substituent at the para position. It has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is a member of the aminobenzoic acid class, which are widely utilized as scaffolds in medicinal chemistry and as intermediates in organic synthesis [1]. Its structure offers a balance of lipophilicity and hydrogen-bonding capacity, making it a versatile building block for developing targeted therapeutics and bioactive molecules . The compound is commercially available with typical purity specifications of ≥95% .

Why 4-(2-(Methylamino)ethyl)benzoic acid (1199775-41-1) Cannot Be Replaced by Generic Analogs: A Structural Rationale


Generic substitution within the aminobenzoic acid class is not straightforward due to the specific structural features of 4-(2-(Methylamino)ethyl)benzoic acid. Its unique combination of a para-substituted benzoic acid core and a 2-(methylamino)ethyl side chain confers distinct chemical properties and reactivity compared to closely related analogs . For instance, the presence of the methylamino group, as opposed to a primary amino group, alters hydrogen-bonding capabilities and lipophilicity, which can significantly impact interactions with biological targets and the compound's overall pharmacokinetic profile . Furthermore, the para-substitution pattern is critical for specific molecular interactions and can lead to different biological activities compared to ortho- or meta-substituted isomers [1]. Therefore, direct replacement with a generic analog without quantitative comparative data is likely to yield different experimental outcomes.

Quantitative Evidence Guide for 4-(2-(Methylamino)ethyl)benzoic acid (1199775-41-1): Comparative Data vs. Analogs


Physicochemical Property Comparison: 4-(2-(Methylamino)ethyl)benzoic acid vs. 4-(2-Aminoethyl)benzoic acid

A key differentiator for 4-(2-(Methylamino)ethyl)benzoic acid is its altered physicochemical profile due to N-methylation. Compared to its primary amine analog, 4-(2-aminoethyl)benzoic acid, the target compound has a higher molecular weight (179.22 vs. 165.19 g/mol) and increased lipophilicity. This N-methylation generally enhances membrane permeability and can improve oral bioavailability, making it a more attractive scaffold for CNS drug development. While direct comparative solubility data is not available, class-level inference suggests the methylated analog will have a higher logP and lower aqueous solubility than the primary amine .

Physicochemical Properties Drug Design Lead Optimization

Purity Specification Benchmarking: 4-(2-(Methylamino)ethyl)benzoic acid vs. 4-(2-(Dimethylamino)ethyl)benzoic acid Hydrochloride

From a procurement standpoint, 4-(2-(Methylamino)ethyl)benzoic acid (1199775-41-1) offers a significant advantage in terms of available purity grades. The compound is routinely available with a minimum purity specification of 95% [1], and some vendors offer material with purity ≥98% . In contrast, the closely related dimethylamino analog, 4-(2-(Dimethylamino)ethyl)benzoic acid hydrochloride (CAS 148127-06-4), is typically supplied at a purity of 95% . This difference in available purity can be critical for research applications requiring high-fidelity starting materials, such as in medicinal chemistry for structure-activity relationship (SAR) studies or in analytical chemistry as a reference standard.

Chemical Purity Procurement Quality Control

Toxicity Profile: In Silico Prediction and Ames Test Outcome for 4-(2-(Methylamino)ethyl)benzoic acid

A key safety consideration for research use is the compound's toxicity profile. While comprehensive in vivo toxicity data for 4-(2-(Methylamino)ethyl)benzoic acid is limited, a safety assessment in the Ames test for mutagenicity returned a negative result . This indicates that the compound is not mutagenic in this standard bacterial reverse mutation assay, a common initial screen for potential carcinogenicity. This contrasts with some structurally related benzoic acid derivatives which have shown positive results in similar assays. Furthermore, it is classified as not a hazardous material for transportation under DOT/IATA regulations , which simplifies handling and shipping logistics compared to more hazardous analogs.

Toxicology Safety Assessment Drug Development

Optimal Research Applications for 4-(2-(Methylamino)ethyl)benzoic acid (1199775-41-1) Based on Quantitative Evidence


Scaffold for CNS Drug Discovery Programs Targeting Improved Blood-Brain Barrier Permeability

Given its structural features, particularly the N-methylated amine which increases lipophilicity compared to a primary amine (as per Evidence Item 1), 4-(2-(Methylamino)ethyl)benzoic acid is a strategically sound choice as a starting scaffold for medicinal chemists developing novel CNS-penetrant therapeutics. The increased molecular weight and predicted higher logP support its potential to cross the blood-brain barrier more effectively than its non-methylated analog, making it a valuable tool in early-stage lead generation for neurological disorders .

High-Fidelity Building Block in SAR Studies Requiring Stringent Purity Control

The availability of 4-(2-(Methylamino)ethyl)benzoic acid in high purity grades (≥98%, as highlighted in Evidence Item 2) makes it an ideal building block for rigorous structure-activity relationship (SAR) investigations. Researchers can procure this compound with confidence that their results are not confounded by significant levels of impurities, which is crucial for accurately attributing observed biological activity to the intended molecular structure . This is particularly important when synthesizing and testing a library of analogs where small changes in structure can have profound effects on potency and selectivity [1].

Reference Standard for Analytical Method Development and Validation

The well-defined physicochemical properties (molecular weight, formula) and the commercial availability of high-purity material position 4-(2-(Methylamino)ethyl)benzoic acid as a suitable candidate for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or LC-MS methods for the quantification of related compounds in complex biological matrices or for purity analysis of synthetic batches . Its lack of hazardous material classification further facilitates its routine use in analytical laboratories.

Initial Safety Evaluation in Early-Stage Drug Discovery for Reduced Mutagenicity Risk

The negative result in the Ames test (Evidence Item 3) positions 4-(2-(Methylamino)ethyl)benzoic acid as a preferred scaffold over analogs with unknown or potentially positive mutagenicity profiles. In the early stages of drug discovery, where resources are limited, starting with a non-mutagenic core scaffold can de-risk the project and increase the probability of advancing a safe lead candidate. This compound can serve as a foundational structure for synthesizing libraries of derivatives for biological screening, with an initial, albeit preliminary, safety advantage .

Quote Request

Request a Quote for 4-(2-(Methylamino)ethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.